3-(3-m-Tolyl-ureido)-propionic acid
Overview
Description
3-(3-m-Tolyl-ureido)-propionic acid is a chemical compound that belongs to the class of ureido derivatives It is characterized by the presence of a tolyl group attached to a urea moiety, which is further connected to a propionic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-m-Tolyl-ureido)-propionic acid typically involves the reaction of m-tolyl isocyanate with β-alanine. The reaction is carried out in an appropriate solvent, such as dichloromethane or tetrahydrofuran, under controlled temperature conditions. The reaction proceeds through the formation of an intermediate ureido compound, which is subsequently hydrolyzed to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-m-Tolyl-ureido)-propionic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the urea moiety.
Substitution: The compound can participate in substitution reactions, where the tolyl group or the urea moiety can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents or nucleophiles in appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
3-(3-m-Tolyl-ureido)-propionic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-m-Tolyl-ureido)-propionic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The urea moiety can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the tolyl group can interact with hydrophobic pockets, enhancing the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-m-Tolyl-ureido)-benzoic acid
- 3-(3-m-Tolyl-ureido)-acetic acid
- 3-(3-m-Tolyl-ureido)-butyric acid
Uniqueness
3-(3-m-Tolyl-ureido)-propionic acid is unique due to its specific structure, which combines a tolyl group with a urea moiety and a propionic acid chain. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-[(3-methylphenyl)carbamoylamino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-8-3-2-4-9(7-8)13-11(16)12-6-5-10(14)15/h2-4,7H,5-6H2,1H3,(H,14,15)(H2,12,13,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYWNZKGDFWEIAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30588144 | |
Record name | N-[(3-Methylphenyl)carbamoyl]-beta-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30588144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133115-50-1 | |
Record name | N-[(3-Methylphenyl)carbamoyl]-beta-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30588144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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